FAP Inhibition Potency: Moderate Activity Distinct from Inactive and Hyper-Potent Analogs
Against mouse recombinant FAP, the target compound exhibits an IC50 of 5,100 nM, representing moderate inhibitory activity [1]. This differentiates it sharply from the most potent analog in the series, BDBM50382287, which has an IC50 of 66 nM, and from a less active analog, BDBM50382272, which has an IC50 of 10,300 nM [1]. The over 77-fold lower potency compared to the most active analog and 2-fold higher potency than the least active analog highlight its defined, intermediate position.
| Evidence Dimension | FAP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5,100 nM |
| Comparator Or Baseline | BDBM50382287 (IC50 = 66 nM); BDBM50382272 (IC50 = 10,300 nM) |
| Quantified Difference | 77.3-fold less potent than BDBM50382287; 2.02-fold more potent than BDBM50382272 |
| Conditions | Inhibition of mouse recombinant FAP expressed in HEK293 cells, assessed as pNA release from Ala-Pro-p-nitroanilide substrate with 15 min pre-incubation [1]. |
Why This Matters
This intermediate potency is critical for researchers wanting to probe FAP biology without triggering maximal inhibition or facing off-target effects associated with ultra-potent pan-inhibitors.
- [1] BindingDB. Entry 50039681: Affinity data for BDBM50382269, BDBM50382287, and BDBM50382272 against mouse recombinant FAP. University of Antwerp curated by ChEMBL. View Source
